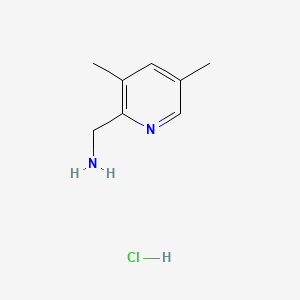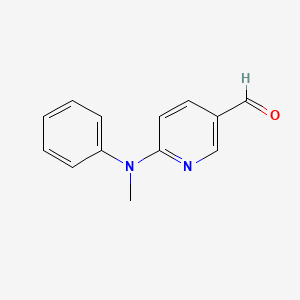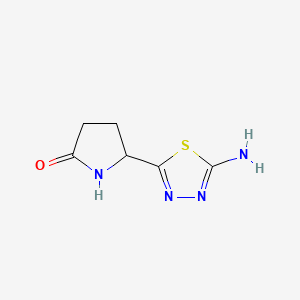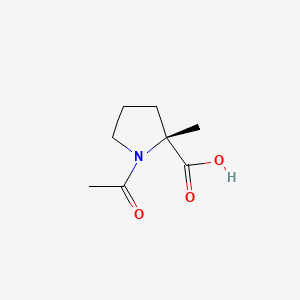
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1257535-52-6 . It has a molecular weight of 172.66 and its IUPAC name is (3,5-dimethyl-2-pyridinyl)methanamine hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The Inchi Code for “(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is 1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthetic Chemistry and Catalysis : Dieterich, Reiff, Ziemann, and Braden (1973) describe new syntheses for 3,5-dialkylpyridines using petrochemical compounds. This process is significant for the production of 3,5-dimethylpyridine, a compound closely related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, demonstrating its application in synthetic chemistry (Dieterich, Reiff, Ziemann, & Braden, 1973).
Medicinal Chemistry : Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, as functional models for methane monooxygenases. These complexes show potential in selective hydroxylation of alkanes, which is important for developing new pharmaceuticals and catalysts (Sankaralingam & Palaniandavar, 2014).
Polymer Science : Ribelli, Konkolewicz, Pan, and Matyjaszewski (2014) explored the role of photochemistry in atom transfer radical polymerization (ATRP), a key method in polymer science. They specifically studied a compound similar to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, indicating its relevance in understanding and improving polymerization processes (Ribelli, Konkolewicz, Pan, & Matyjaszewski, 2014).
Inorganic Chemistry and Catalysis : Mbugua, Sibuyi, Njenga, Odhiambo, Wandiga, Meyer, Lalancette, and Onani (2020) reported the synthesis and characterization of new palladium and platinum complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine derivatives. These complexes demonstrate potential in anticancer applications, highlighting another important research area related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride (Mbugua et al., 2020).
Biological Applications and Drug Design : Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, Hargreaves (2001) developed a neurokinin-1 receptor antagonist, a compound structurally related to (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride, demonstrating its relevance in the design and development of new therapeutic drugs (Harrison et al., 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements include measures to take in case of exposure or if specific incidents occur .
Propriétés
IUPAC Name |
(3,5-dimethylpyridin-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCWKXFDPCJAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694182 |
Source


|
| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride | |
CAS RN |
1257535-52-6 |
Source


|
| Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)






![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)

